molecular formula C13H20N4 B11743572 [(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11743572
M. Wt: 232.32 g/mol
InChI Key: PNNIURFILGDTSS-UHFFFAOYSA-N
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Description

[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound that features both pyrrole and pyrazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole and pyrazole precursors. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions. The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

Once the pyrrole and pyrazole precursors are prepared, they are subjected to alkylation reactions to introduce the methyl and propyl groups, respectively. The final step involves the coupling of these two alkylated heterocycles through a nucleophilic substitution reaction, typically using a suitable base and solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace one of the functional groups on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted heterocyclic compounds depending on the nucleophile used.

Scientific Research Applications

[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can be compared with other similar compounds that contain pyrrole and pyrazole rings:

    [(1-methyl-1H-pyrrol-2-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with an ethyl group instead of a propyl group, leading to different chemical and biological properties.

    [(1-methyl-1H-pyrrol-2-yl)methyl][(1-butyl-1H-pyrazol-4-yl)methyl]amine: Contains a butyl group, which may affect its solubility and reactivity compared to the propyl derivative.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

1-(1-methylpyrrol-2-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H20N4/c1-3-6-17-11-12(9-15-17)8-14-10-13-5-4-7-16(13)2/h4-5,7,9,11,14H,3,6,8,10H2,1-2H3

InChI Key

PNNIURFILGDTSS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC=CN2C

Origin of Product

United States

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